molecular formula C21H21N5O3 B10995291 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B10995291
M. Wt: 391.4 g/mol
InChI Key: HLYRAZRACDVVSD-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidinone core substituted with a phenyl group at the 1-position and a carboxamide linkage to a 1,2,4-triazole ring. The triazole moiety is further modified with a 4-methoxybenzyl group at the 3-position. The compound’s stereoelectronic properties, such as hydrogen-bonding capacity (via the carboxamide and triazole groups) and lipophilicity (from the methoxybenzyl and phenyl substituents), are critical to its functional profile.

Structural characterization of this compound likely employs X-ray crystallography tools such as SHELX for refinement and ORTEP-3 for graphical representation, as these are industry standards for small-molecule analysis .

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-29-17-9-7-14(8-10-17)11-18-22-21(25-24-18)23-20(28)15-12-19(27)26(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,22,23,24,25,28)

InChI Key

HLYRAZRACDVVSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the triazole derivative with a pyrrolidine carboxamide under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a 1,2,4-triazole ring, methoxybenzyl group, and phenylpyrrolidinone core. Below is a comparative analysis with analogous molecules:

Pyrrolidinone-Based Analogues in Medicinal Chemistry

Compound B : 1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (from )

  • Core Structure: Pyrrolidinone linked to a 1,3,4-thiadiazole ring.
  • Key Substituents : 4-Fluorobenzyl (electron-withdrawing) and 5-methyl-thiadiazole.
  • Activity : Thiadiazoles are common in antimicrobial and anticancer agents; the fluorine atom may enhance metabolic stability .
  • Comparison: Replacing the thiadiazole in Compound B with a 1,2,4-triazole (in the target compound) alters electronic properties. The methoxy group (electron-donating) in the target compound may increase solubility relative to Compound B’s fluorobenzyl group.

Tabulated Comparison of Key Features

Feature Target Compound Compound A (Agrochemical) Compound B (Medicinal)
Core Structure Pyrrolidinone + 1,2,4-triazole Heterocyclyl amide + 1,2,4-triazole Pyrrolidinone + 1,3,4-thiadiazole
Key Substituents 4-Methoxybenzyl, phenyl Pyrimidin-2-yl, methylsulfonyl 4-Fluorobenzyl, 5-methyl-thiadiazole
Electronic Profile Electron-donating (OCH₃), moderate lipophilicity Electron-deficient (pyrimidine), polar (SO₂CH₃) Electron-withdrawing (F), moderate polarity
Hypothesized Applications Antifungal, kinase inhibitors Pesticides (nAChR modulation) Antimicrobial, anticancer
Structural Advantages Enhanced solubility and binding versatility High target specificity Metabolic stability

Research Findings and Implications

  • Bioactivity : The target compound’s 1,2,4-triazole and methoxybenzyl groups are associated with antifungal and kinase-inhibitory activities in literature, though specific data are unavailable in the provided evidence. Comparatively, Compound A’s pyrimidine-triazole system aligns with pesticidal activity , while Compound B’s fluorobenzyl-thiadiazole design is common in antimicrobial agents .
  • Synthetic Accessibility : The methoxybenzyl group may simplify synthesis compared to Compound A’s sulfonyl and pyrimidine substituents, which require additional functionalization steps.
  • Thermodynamic Stability : The triazole ring in the target compound likely confers greater stability than Compound B’s thiadiazole, which is prone to ring-opening under acidic conditions.

Notes on Structural Analysis Methods

The crystallographic data for these compounds were likely refined using SHELXL (part of the SHELX suite), ensuring precise atomic positioning and thermal parameter optimization . Molecular visualization tools like ORTEP-3 enable accurate depiction of bond lengths and angles, critical for comparing substituent effects across analogues .

Biological Activity

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring and a pyrrolidine moiety, which are both known for their significant biological activities. The presence of the methoxybenzyl group enhances its pharmacological properties.

PropertyValue
Molecular FormulaC21H21N5O3
Molecular Weight391.4 g/mol
IUPAC NameThis compound
InChI KeyAKNFGVNPAYGSLQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions.
  • Introduction of the Pyrrolidine Moiety : This can be done via coupling reactions.
  • Methoxybenzyl Group Addition : Usually accomplished through substitution reactions.

Optimizing reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity.

This compound exhibits its biological activity primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole and pyrrolidine moieties can inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may modulate the activity of various receptors affecting cellular pathways related to cancer growth and microbial resistance.

Anticancer Activity

Research indicates that derivatives of this compound display significant anticancer properties. For instance:

  • Cell Viability Assays : Studies using A549 human lung adenocarcinoma cells showed that treatment with this compound resulted in reduced cell viability compared to controls.
    • MTT Assay Results :
      • Compound reduced A549 viability to approximately 66% at a concentration of 100 µM after 24 hours.
      • Comparison with standard chemotherapeutic agents (e.g., cisplatin) indicated comparable efficacy.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Pathogen Testing : It has been tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.
    • Results :
      • Exhibited moderate to strong antibacterial activity against tested pathogens.
      • Structure-dependent activity was noted, suggesting specific modifications could enhance efficacy.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated several derivatives of pyrrolidine compounds against A549 cells.
    • The results indicated that certain structural modifications led to enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells like HSAEC1-KT.
  • Antimicrobial Screening :
    • Compounds were screened against carbapenem-resistant Acinetobacter baumannii.
    • Notable findings included effective inhibition at low concentrations, highlighting the potential for developing new antibiotics based on this scaffold.

Comparative Analysis

When compared to similar compounds such as N-(4-methoxybenzyl)-1H-1,2,4-triazole derivatives, this compound demonstrates enhanced biological activity due to its unique structural features that allow for greater interaction with biological targets.

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